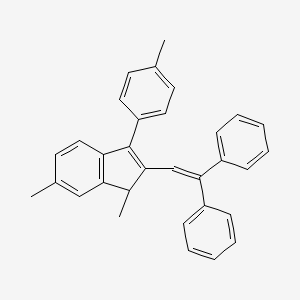
5-(3-Hydroxyprop-1-yn-1-yl)-2,2-dimethyl-1,3-dioxan-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Hydroxyprop-1-yn-1-yl)-2,2-dimethyl-1,3-dioxan-5-ol is an organic compound that features a dioxane ring substituted with a hydroxypropynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxyprop-1-yn-1-yl)-2,2-dimethyl-1,3-dioxan-5-ol typically involves the reaction of 2,2-dimethyl-1,3-dioxane with propargyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can improve yield and purity. Additionally, the use of automated systems can reduce the risk of human error and increase the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Hydroxyprop-1-yn-1-yl)-2,2-dimethyl-1,3-dioxan-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 5-(3-Oxoprop-1-yn-1-yl)-2,2-dimethyl-1,3-dioxan-5-one.
Reduction: Formation of 5-(3-Hydroxypropyl)-2,2-dimethyl-1,3-dioxan-5-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(3-Hydroxyprop-1-yn-1-yl)-2,2-dimethyl-1,3-dioxan-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(3-Hydroxyprop-1-yn-1-yl)-2,2-dimethyl-1,3-dioxan-5-ol involves its interaction with specific molecular targets. The hydroxypropynyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxyprop-1-yn-1-yl)-2,2-dimethyl-1,3-dioxane: Similar structure but lacks the additional hydroxy group.
5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde: Contains a thiophene ring instead of a dioxane ring.
Uniqueness
5-(3-Hydroxyprop-1-yn-1-yl)-2,2-dimethyl-1,3-dioxan-5-ol is unique due to the presence of both a hydroxypropynyl group and a dioxane ring, which confer distinct chemical and physical properties. This combination of features makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
918952-51-9 |
|---|---|
Fórmula molecular |
C9H14O4 |
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
5-(3-hydroxyprop-1-ynyl)-2,2-dimethyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C9H14O4/c1-8(2)12-6-9(11,7-13-8)4-3-5-10/h10-11H,5-7H2,1-2H3 |
Clave InChI |
UIZNFVWIGHFQTH-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(CO1)(C#CCO)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Phenoxymethyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14192870.png)
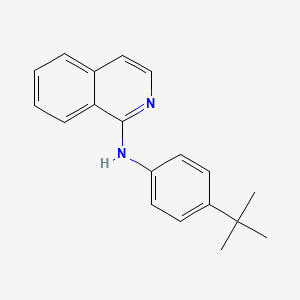
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate](/img/structure/B14192882.png)
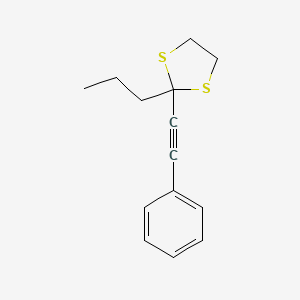
![4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B14192891.png)
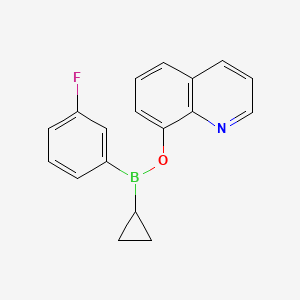
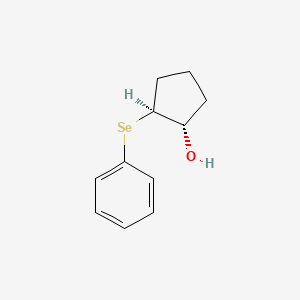
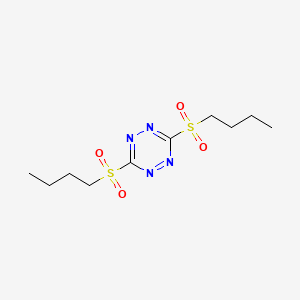
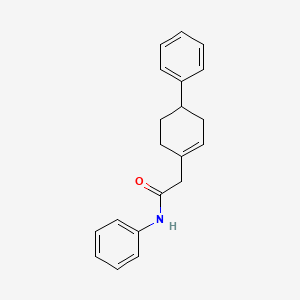
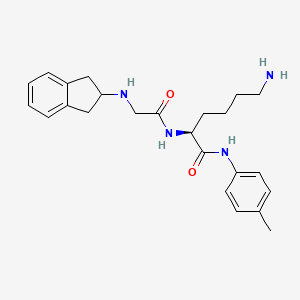

![(3R,5S)-5-[(1S)-1-amino-2-(3-fluorophenyl)ethyl]-3-(3-hydroxy-3-methylbutyl)oxolan-2-one;4-methylbenzenesulfonic acid](/img/structure/B14192931.png)
![1-[5-(3-Bromobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B14192934.png)
